2-[(but-2-yn-1-yl)(prop-2-yn-1-yl)amino]-N-(3,4-dichlorophenyl)acetamide
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Overview
Description
2-[(but-2-yn-1-yl)(prop-2-yn-1-yl)amino]-N-(3,4-dichlorophenyl)acetamide is a complex organic compound featuring both alkyne and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(but-2-yn-1-yl)(prop-2-yn-1-yl)amino]-N-(3,4-dichlorophenyl)acetamide typically involves the reaction of 3,4-dichloroaniline with acetic anhydride to form N-(3,4-dichlorophenyl)acetamide. This intermediate is then reacted with but-2-yn-1-ylamine and prop-2-yn-1-ylamine under appropriate conditions to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-[(but-2-yn-1-yl)(prop-2-yn-1-yl)amino]-N-(3,4-dichlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The alkyne groups can be oxidized to form diketones or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alkanes.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Diketones or carboxylic acids.
Reduction: Alkanes.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
2-[(but-2-yn-1-yl)(prop-2-yn-1-yl)amino]-N-(3,4-dichlorophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(but-2-yn-1-yl)(prop-2-yn-1-yl)amino]-N-(3,4-dichlorophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions with the target molecules .
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dichlorophenyl)acetamide: Lacks the alkyne groups, making it less reactive in certain chemical reactions.
N-(prop-2-yn-1-yl)acetamide: Contains only one alkyne group, limiting its versatility in synthetic applications.
N-(but-2-yn-1-yl)acetamide: Similar to the previous compound but with a different alkyne group.
Uniqueness
2-[(but-2-yn-1-yl)(prop-2-yn-1-yl)amino]-N-(3,4-dichlorophenyl)acetamide is unique due to the presence of both but-2-yn-1-yl and prop-2-yn-1-yl groups, which provide it with enhanced reactivity and versatility in chemical synthesis. This makes it a valuable compound for developing new materials and exploring novel chemical reactions .
Properties
IUPAC Name |
2-[but-2-ynyl(prop-2-ynyl)amino]-N-(3,4-dichlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O/c1-3-5-9-19(8-4-2)11-15(20)18-12-6-7-13(16)14(17)10-12/h2,6-7,10H,8-9,11H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVTPQJXOKUMJGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCN(CC#C)CC(=O)NC1=CC(=C(C=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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